N'-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide
Description
N'-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a hydrazone linker (-NH-N=CH-) and a 4-fluorobenzylidene substituent. The pyrazole core is substituted at position 5 with a 1-methylpyrrole moiety, which may confer unique electronic and steric properties. Such compounds are typically synthesized via condensation of pyrazole-3-carbohydrazide with substituted benzaldehydes under acidic or catalytic conditions .
Key structural features include:
- Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
- 4-Fluorobenzylidene group: Enhances lipophilicity and may influence π-π stacking interactions.
Spectroscopic characterization (IR, NMR, MS) and X-ray crystallography are standard for confirming its structure, as seen in related compounds .
Properties
CAS No. |
302918-24-7 |
|---|---|
Molecular Formula |
C16H14FN5O |
Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H14FN5O/c1-22-8-2-3-15(22)13-9-14(20-19-13)16(23)21-18-10-11-4-6-12(17)7-5-11/h2-10H,1H3,(H,19,20)(H,21,23)/b18-10+ |
InChI Key |
IVIPHGIMXHDWBO-VCHYOVAHSA-N |
Isomeric SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Reactants :
-
Methyl 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carboxylate (1 equiv)
-
Hydrazine hydrate (2–3 equiv)
-
Methanol (solvent)
-
-
Procedure :
The ester derivative is refluxed with excess hydrazine hydrate in methanol for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated carbohydrazide is filtered and recrystallized from methanol.
Mechanistic Insights
The reaction proceeds through nucleophilic attack by hydrazine on the carbonyl carbon of the ester, followed by elimination of methanol. The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the carbonyl group, facilitating the substitution.
Condensation with 4-Fluorobenzaldehyde
The final step involves condensing the carbohydrazide intermediate with 4-fluorobenzaldehyde to form the hydrazone linkage. This reaction is typically conducted under acidic conditions to catalyze imine formation.
Standard Condensation Method
-
Reactants :
-
5-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide (1 equiv)
-
4-Fluorobenzaldehyde (1.2 equiv)
-
Methanol or ethanol (solvent)
-
Catalytic acetic acid (0.1 equiv)
-
-
Procedure :
The carbohydrazide and aldehyde are refluxed in methanol with a catalytic amount of acetic acid for 3–4 hours. The reaction mixture is then cooled, and the precipitated product is filtered and purified via recrystallization from ethanol.
Reaction Mechanism
The acidic environment protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The hydrazide’s amino group attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration yields the hydrazone with an E-configuration, as confirmed by X-ray crystallography in analogous compounds.
Optimization Strategies
Solvent Selection
Acid Catalysts
Stoichiometry
-
Aldehyde Excess : A 1.2:1 molar ratio of aldehyde to carbohydrazide minimizes unreacted starting material and maximizes yield.
Characterization and Analytical Data
Spectroscopic Analysis
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄FN₅O |
| Molecular Weight | 327.32 g/mol |
| Melting Point | 248–250°C |
| Solubility | Slightly soluble in DMSO |
Comparative Analysis with Analogous Compounds
The substitution pattern on the benzylidene moiety significantly impacts synthetic efficiency:
| Substituent | Aldehyde Reactivity | Yield (%) |
|---|---|---|
| 4-Fluoro | High | 78–90 |
| 4-Chloro | Moderate | 70–85 |
| 3-Hydroxy | Low | 65–75 |
The electron-withdrawing fluorine atom enhances electrophilicity, improving reaction kinetics compared to chloro or hydroxy derivatives.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
N’-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N'-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide. It has been shown to exhibit selective antiproliferative activity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
Compounds similar to this compound have demonstrated significant antimicrobial properties. This includes activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This aspect is particularly relevant in the context of developing new treatments for inflammatory diseases .
Case Study 1: Anticancer Activity
In a recent study, this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at certain concentrations, suggesting its potential use as an anticancer drug .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that it exhibited considerable inhibitory effects, thereby supporting its development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N’-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structural analogs reveals critical differences in substituents, physicochemical properties, and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrazole-3-carbohydrazide Derivatives
Key Observations :
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., -F, -Cl) enhance binding to enzymatic targets via polar interactions. For example, the 4-fluoro analog may exhibit stronger binding to kinase targets compared to methoxy-substituted derivatives .
- Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) improve solubility but may reduce membrane permeability .
Crystallographic Insights: Planar hydrazone linkages (e.g., in methoxy derivatives) favor π-π interactions, while steric hindrance from substituents (e.g., 2,4-dichloro) induces non-planar conformations, affecting packing efficiency .
Spectroscopic Trends :
- IR spectra consistently show C=O stretches near 1660–1670 cm⁻¹, confirming the hydrazide carbonyl group .
- ¹H NMR: Aromatic protons in the benzylidene moiety resonate at δ 7.2–8.1 ppm, while pyrrole protons appear upfield (δ 6.0–6.5 ppm) .
Computational Studies :
- DFT calculations predict the target compound’s HOMO-LUMO gap to be ~4.0–4.5 eV, comparable to analogs, suggesting similar redox activity .
- Molecular docking simulations (using AutoDock Vina) indicate that the 1-methylpyrrole substituent may enhance binding to hydrophobic pockets in enzyme active sites .
Biological Activity
N'-(4-Fluorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H14FN5O
- Molecular Weight : 299.31 g/mol
- IUPAC Name : this compound
- CAS Number : 302918-24-7
Synthesis
The synthesis of this compound typically involves the condensation of 4-fluorobenzaldehyde with 5-(1-methyl-1H-pyrrol-2-yl)-pyrazole-3-carbohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.38 | Moderate cytotoxicity |
| OCUM-2MD3 (Gastric Cancer) | 0.88 | Strong inhibition of proliferation |
| MDA-MB-231 (Triple-negative Breast Cancer) | Not effective | No significant effect on migration |
The compound has shown a concentration-dependent inhibition of cell proliferation, particularly against human scirrhous gastric carcinoma cells, indicating its potential as a therapeutic agent for gastric cancer treatment .
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of angiogenesis. It may also interfere with specific signaling pathways associated with tumor growth and metastasis, such as the EGFR pathway .
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay indicated that it possesses a significant capacity to reduce oxidative stress, which is crucial in preventing cellular damage in various diseases .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Gastric Cancer : A study evaluated the effects of this compound on OCUM-2MD3 cells, revealing an IC50 value of 0.88 µM, suggesting strong potential for further development as an anticancer agent .
- Breast Cancer Migration Inhibition : Another investigation focused on the MDA-MB-231 cell line showed that while it did not significantly inhibit migration, it provided insights into its selective activity against different cancer types .
Q & A
Q. Key Reaction Conditions :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 80–100 | EtOH | HCl | 70–85 |
| 2 | 25–40 (stirring) | DMF | K₂CO₃ | 60–75 |
| 3 | Reflux | EtOH | None | 80–90 |
Basic: How is the structural conformation of this compound validated experimentally?
Answer:
Validation employs:
- X-ray Crystallography : Single-crystal analysis using SHELXL () resolves bond lengths (e.g., C=N: 1.28–1.32 Å) and dihedral angles (e.g., pyrazole-pyrrole plane: 15–25°) .
- Spectroscopy :
Advanced: How do computational (DFT) and experimental (X-ray) structural data compare, and how are discrepancies resolved?
Answer:
Discrepancies arise in torsional angles (e.g., fluorobenzylidene vs. pyrrole orientation) due to crystal packing effects not modeled in DFT.
Q. Example Data :
| Parameter | X-ray (Å/°) | DFT (Å/°) | Deviation |
|---|---|---|---|
| C7-N2 Bond | 1.31 | 1.29 | 0.02 |
| Pyrrole Dihedral | 18.5 | 22.3 | 3.8 |
Advanced: What strategies are employed to analyze contradictory biological activity data (e.g., in vitro vs. in vivo)?
Answer:
Contradictions often stem from pharmacokinetic factors (e.g., poor solubility) or off-target effects.
- In Vitro/In Vivo Bridging :
- ADMET Profiling : Assess logP (2.5–3.5 optimal), aqueous solubility (<50 µM may limit bioavailability) .
- Metabolite Identification : LC-MS/MS detects hydroxylated or glucuronidated derivatives in liver microsomes .
- Dose Optimization : Adjust formulations (e.g., PEGylation) to enhance in vivo efficacy .
Case Study : A 2024 study found in vitro IC₅₀ = 1.2 µM (COX-2 inhibition) but in vivo ED₅₀ = 25 mg/kg due to rapid clearance .
Advanced: How do substituent variations (e.g., fluorobenzyl vs. methoxybenzyl) impact SAR in related analogs?
Answer:
The 4-fluorobenzylidene group enhances target binding (e.g., kinase inhibition) via hydrophobic interactions and electron-withdrawing effects:
-
Key SAR Findings :
Substituent Target (IC₅₀) Binding Affinity (ΔG, kcal/mol) 4-Fluorobenzylidene EGFR (0.8 µM) -9.2 (AutoDock Vina) 4-Methoxybenzylidene EGFR (3.5 µM) -7.1 -
Methodology : Molecular docking (AutoDock Vina) identifies H-bonds with Lys721 and π-π stacking with Phe723 .
Advanced: What analytical methods validate purity and stability under varying storage conditions?
Answer:
-
HPLC-PDA : Purity >98% confirmed using C18 column (acetonitrile/0.1% TFA gradient), retention time 12.3 min .
-
Forced Degradation :
Condition Degradation Products Stability (%) 40°C/75% RH, 4 weeks Hydrolyzed hydrazide 92 UV Light (254 nm) Photo-oxidized pyrrole 85 -
ICH Guidelines : LOD (0.1 µg/mL), LOQ (0.3 µg/mL) validated per Q2(R1) .
Advanced: How are crystallization conditions optimized for X-ray studies of this compound?
Answer:
- Screening : Use 48-well sitting-drop plates with PEG 4000, MPD, or isopropanol as precipitants .
- Best Conditions : 20% PEG 4000, 0.1 M HEPES pH 7.5, yields 0.2 mm³ crystals (space group P2₁/c) .
- Data Collection : Synchrotron radiation (λ = 0.98 Å) resolves 1.0 Å resolution with R-factor <5% .
Basic: What spectroscopic techniques differentiate this compound from structurally similar analogs?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
